1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one
Overview
Description
1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-benzyl group and a 3-methyl-butan-1-one moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one typically involves the reaction of 2-chloro-benzyl chloride with piperazine, followed by the addition of 3-methyl-butan-1-one. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
In industrial production, the synthesis may be scaled up using similar reaction conditions, but with optimized parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential therapeutic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also used in the development of new diagnostic tools and assays.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. It is also used in drug discovery and development programs to identify new lead compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers, coatings, and adhesives. It is also used in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes in the body, modulating their activity and leading to various physiological effects. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters in the brain. It may also inhibit specific enzymes involved in metabolic pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one can be compared with other similar compounds, such as:
1-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one: This compound has a similar structure but with a fluorine atom instead of a chlorine atom. The presence of the fluorine atom can influence the compound’s reactivity and biological activity.
1-[4-(2-Bromo-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one: This compound has a bromine atom instead of a chlorine atom. The larger size and different electronic properties of the bromine atom can affect the compound’s interactions with molecular targets.
1-[4-(2-Methyl-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one: This compound has a methyl group instead of a chlorine atom. The presence of the methyl group can alter the compound’s hydrophobicity and binding affinity to receptors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENGXLQDBFYGRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974745 | |
Record name | 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5932-27-4 | |
Record name | 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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